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molecular formula C6H5F3N2O B8703384 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8703384
M. Wt: 178.11 g/mol
InChI Key: GTHDMXJJZDXWQO-UHFFFAOYSA-N
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Patent
US09398767B2

Procedure details

To 96.3 g (1660 mmol) of spray-dried potassium fluoride, was added a solution of 129.2 g (664 mmol) of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in 1000 ml of dimethylformamide. The resulting reaction mixture was stirred at 150° C. for 3 hours. The reaction mixture was cooled to room temperature and to it was added 4 L of water. The aqueous phase was extracted with ethyl acetate. The combined organic phase were washed with brine, dried over sodium sulphate and evaporated under vacuum to give the expected product.
Quantity
96.3 g
Type
reactant
Reaction Step One
Quantity
129.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[K+].Cl[C:4]1[N:8]([CH3:9])[N:7]=[C:6]([CH:10]([F:12])[F:11])[C:5]=1[CH:13]=[O:14].O>CN(C)C=O>[F:1][C:4]1[N:8]([CH3:9])[N:7]=[C:6]([CH:10]([F:12])[F:11])[C:5]=1[CH:13]=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
96.3 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
129.2 g
Type
reactant
Smiles
ClC1=C(C(=NN1C)C(F)F)C=O
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature and to it
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phase were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=NN1C)C(F)F)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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